molecular formula C12H10N4O2S B12927589 6-(Methanesulfonyl)-9-phenyl-9H-purine CAS No. 62141-46-2

6-(Methanesulfonyl)-9-phenyl-9H-purine

Katalognummer: B12927589
CAS-Nummer: 62141-46-2
Molekulargewicht: 274.30 g/mol
InChI-Schlüssel: LCWVFSNDVKIASH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Methylsulfonyl)-9-phenyl-9H-purine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonyl)-9-phenyl-9H-purine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of 6-(Methylsulfonyl)-9-phenyl-9H-purine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Methylsulfonyl)-9-phenyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction can produce methylthio derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Methylsulfonyl)-9-phenyl-9H-purine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(Methylsulfonyl)-9-phenyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors involved in purine metabolism, potentially inhibiting or modulating their activity. This can affect various biological pathways, including DNA and RNA synthesis, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Methylsulfonyl)-9-phenyl-9H-purine is unique due to its specific substitution pattern on the purine ring, which can confer distinct chemical and biological properties. Its combination of a methylsulfonyl group and a phenyl group makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

62141-46-2

Molekularformel

C12H10N4O2S

Molekulargewicht

274.30 g/mol

IUPAC-Name

6-methylsulfonyl-9-phenylpurine

InChI

InChI=1S/C12H10N4O2S/c1-19(17,18)12-10-11(13-7-14-12)16(8-15-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI-Schlüssel

LCWVFSNDVKIASH-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=NC=NC2=C1N=CN2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.